molecular formula C52H88N10O15 B568995 Caspofungin Acetate-d4 CAS No. 1131958-73-0

Caspofungin Acetate-d4

カタログ番号: B568995
CAS番号: 1131958-73-0
分子量: 1097.355
InChIキー: JYIKNQVWKBUSNH-XXPLCQOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caspofungin Acetate-d4 is a deuterated form of Caspofungin Acetate, an antifungal agent belonging to the echinocandin class. It is a semi-synthetic water-soluble lipopeptide derived from a fermentation product of the fungus Glarea lozoyensis. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Caspofungin Acetate.

準備方法

Synthetic Routes and Reaction Conditions

Caspofungin Acetate-d4 is synthesized through a semi-synthetic process involving the fermentation of the fungus Glarea lozoyensis to produce pneumocandin B0, which is then chemically modified. The deuterated form is obtained by incorporating deuterium atoms into the molecule during the chemical modification process. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

The industrial production of this compound follows a similar process to that of Caspofungin Acetate. It involves large-scale fermentation of Glarea lozoyensis, followed by extraction and purification of pneumocandin B0. The semi-synthetic modification to produce this compound is then carried out under controlled conditions to ensure the incorporation of deuterium atoms.

化学反応の分析

Types of Reactions

Caspofungin Acetate-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives with altered functional groups, while reduction may yield reduced forms of the compound with modified functional groups.

科学的研究の応用

Introduction to Caspofungin Acetate-d4

This compound is a labeled form of caspofungin acetate, an antifungal agent belonging to the echinocandin class. This compound is primarily used for treating invasive fungal infections, particularly those caused by Candida and Aspergillus species. The deuterated version, this compound, is utilized in pharmacokinetic studies and research applications to trace the compound's behavior in biological systems.

Pharmacological Profile

Caspofungin acetate acts by irreversibly inhibiting the enzyme 1,3-beta-D-glucan synthase, which is crucial for the synthesis of glucan polymers in the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The pharmacokinetics of this compound are similar to its non-labeled counterpart, with a half-life of approximately 9-10 hours and a high protein binding rate (80-96%) .

Key Properties

Property Details
Chemical Class Echinocandins
Mechanism of Action Glucan synthase inhibitor
Half-Life 9-10 hours
Protein Binding 80-96%
Elimination Route Hepatic metabolism

Treatment of Invasive Fungal Infections

Caspofungin acetate has been clinically validated for its efficacy against invasive fungal infections. It is particularly effective in patients with:

  • Invasive Aspergillosis : Clinical trials have demonstrated that caspofungin is beneficial for patients who are refractory to or intolerant of other antifungal therapies .
  • Candida Esophagitis : In a study involving patients with HIV, caspofungin showed higher response rates compared to traditional treatments like amphotericin B .

Case Studies

  • Invasive Aspergillosis : A study involving 56 immunocompromised patients treated with caspofungin showed a favorable response rate of approximately 41% in those who had previously failed other treatments .
  • Oropharyngeal and Esophageal Candidiasis : In a randomized trial, patients receiving caspofungin demonstrated a higher rate of resolution of symptoms and mucosal lesions compared to those treated with amphotericin B .

Research Applications

This compound is extensively used in research settings for various applications:

  • Pharmacokinetic Studies : The deuterated form allows for precise tracking of drug metabolism and distribution in vivo.
  • Mechanistic Studies : Researchers use this compound to understand the mechanisms of action against resistant fungal strains.
  • Combination Therapy Research : Investigations into synergistic effects with other antifungal agents often utilize this compound.

作用機序

Caspofungin Acetate-d4 exerts its antifungal effects by inhibiting the synthesis of beta-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to osmotic stress, lysis, and ultimately the death of the fungal cell. The primary molecular target is the enzyme beta-(1,3)-D-glucan synthase, which is responsible for the synthesis of beta-(1,3)-D-glucan.

類似化合物との比較

Similar Compounds

    Micafungin: Another echinocandin antifungal agent that inhibits beta-(1,3)-D-glucan synthesis.

    Anidulafungin: Similar to Caspofungin, it is an echinocandin that targets the fungal cell wall.

    Echinocandin B: The parent compound from which Caspofungin and other echinocandins are derived.

Uniqueness

Caspofungin Acetate-d4 is unique due to the incorporation of deuterium atoms, which makes it particularly useful for pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and analysis in biological systems. This makes this compound an invaluable tool in drug development and research.

生物活性

Caspofungin acetate-d4 is a deuterated derivative of caspofungin acetate, an echinocandin antifungal agent. This compound exhibits significant biological activity against various fungal pathogens, particularly those resistant to other antifungal treatments. The following sections detail its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.

Pharmacological Properties

This compound functions primarily as a glucan synthase inhibitor, disrupting the synthesis of β-(1,3)-D-glucan in the fungal cell wall. This mechanism is crucial for maintaining cell wall integrity, making it effective against a range of fungi, including:

  • Candida spp. : Effective against both fluconazole-resistant and susceptible strains.
  • Aspergillus spp. : Particularly useful in cases of invasive aspergillosis.
  • Histoplasma spp. : Displays activity against this pathogen as well.

The pharmacokinetics of this compound indicate a half-life of approximately 9-10 hours, with 80-96% protein binding in plasma. It is primarily eliminated through hepatic metabolism, with minimal renal excretion (less than 3% unchanged in urine) .

This compound irreversibly inhibits the enzyme 1,3-beta-D-glucan synthase. This inhibition prevents the formation of glucan polymers that are essential for fungal cell wall structure, leading to cell lysis and death. The unique mechanism differentiates echinocandins from other antifungal classes such as azoles and polyenes .

Invasive Fungal Infections

Clinical studies have demonstrated caspofungin's efficacy in treating invasive fungal infections. Notably:

  • In a trial involving patients with Candida esophagitis , response rates were significantly higher with caspofungin (85%) compared to amphotericin B (67%) .
  • For patients with refractory invasive aspergillosis , a clinical response was observed in 41% of cases treated with caspofungin after prior treatments failed .

Case Studies

A case study involving liver transplant recipients assessed the pharmacokinetics and pharmacodynamics of caspofungin. The study found that optimal dosing regimens achieved a probability of target attainment (PTA) for Candida infections at minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.12 mg/L .

Safety Profile

The safety profile of this compound has been extensively reviewed:

  • In clinical trials involving over 600 patients, serious adverse events related to the drug were minimal, with discontinuation rates due to adverse effects at only 2% .
  • The incidence of nephrotoxicity was significantly lower in patients treated with caspofungin compared to those receiving amphotericin B (2.6% vs. 11.5%) .
  • Common adverse effects included fever, infusion site reactions, and transient liver enzyme elevations; however, these were generally less frequent than those associated with traditional therapies .

Comparative Efficacy Table

PathogenCaspofungin EfficacyOther Treatments EfficacyNotes
Candida albicansHighModerateEffective against resistant strains
Aspergillus fumigatusHighVariableUsed in refractory cases
Histoplasma capsulatumModerateLowLimited data available

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Caspofungin Acetate-d4 that influence its stability in experimental solutions?

this compound is a deuterated analog of Caspofungin Acetate, a lipopeptide antifungal agent. Key properties affecting stability include:

  • Solubility : Soluble in water (≥10 mg/mL) and DMSO (≥25 mg/mL), but insoluble in ethanol .
  • Storage : Stable at -20°C in lyophilized form; reconstituted solutions should be used immediately or stored at 2–8°C for ≤24 hours to prevent degradation .
  • Deuterium Labeling : The -d4 label (deuterium at four positions) enhances detection specificity in mass spectrometry (LC-MS) by reducing metabolic interference in tracer studies .

Methodological Note : For long-term stability, aliquot solutions to avoid freeze-thaw cycles and validate purity via HPLC (≥98% purity recommended) .

Q. How should this compound be prepared and standardized as an internal reference in LC-MS-based antifungal assays?

  • Preparation : Dissolve in 5% glucose water or sterile saline to achieve stock concentrations (e.g., 1 mg/mL). Filter-sterilize (0.22 µm) to remove particulates .
  • Standardization :
    • Use a calibration curve with known concentrations (e.g., 0.1–10 µg/mL) spiked into biological matrices (e.g., serum, biofilm models).
    • Validate deuterium retention via isotopic purity tests (e.g., NMR or high-resolution MS) to ensure label stability during experiments .
  • Quality Control : Include blank samples and deuterium-free analogs to distinguish background noise from labeled compounds .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported minimum inhibitory concentration (MIC) values of Caspofungin Acetate against Candida parapsilosis across studies?

Discrepancies arise from methodological variables:

  • Testing Protocols : NCCLS M27-A2 (24–48 hr incubation) vs. EUCAST standards, which differ in inoculum size and endpoint criteria . For example, C. parapsilosis often shows higher MICs (0.5–2 µg/mL) under NCCLS vs. EUCAST (0.25–1 µg/mL) .
  • Strain Variability : Intraspecies differences in 1,3-β-D-glucan synthase expression or biofilm formation can alter susceptibility .
  • Data Interpretation : Caspofungin exhibits concentration-dependent in vitro activity, requiring MIC50/MIC90 analyses rather than binary susceptibility categorization .

Methodological Recommendations :

  • Use standardized protocols (e.g., EUCAST) with quality-controlled strains (e.g., ATCC 22019).
  • Perform time-kill assays to assess fungicidal vs. fungistatic effects at varying concentrations .

Q. What experimental strategies optimize the use of this compound in pharmacokinetic (PK) studies to resolve hepatic vs. renal elimination controversies?

  • Tracer Design : Administer this compound alongside unlabeled drug in animal models (e.g., rodents) to track distribution via LC-MS/MS .
  • Elimination Pathways :
    • Hepatic : Monitor cytochrome P450 (CYP) interactions using liver microsomes. Note that caspofungin is 80–96% protein-bound, reducing renal clearance (<3% unchanged in urine) .
    • Drug-Drug Interactions : Co-administer with CYP inducers (e.g., rifampin) to assess AUC reductions (~20%) caused by metabolic pathway induction .
  • Tissue Penetration : Use deuterated analogs to quantify drug levels in target tissues (e.g., lung, spleen) in immunocompromised infection models .

Q. How can in vitro biofilm models be designed to assess this compound’s penetration efficacy against azole-resistant Candida auris?

  • Biofilm Setup :
    • Grow C. auris biofilms on silicone or polystyrene surfaces for 48–72 hr .
    • Treat with this compound (0.5–16 µg/mL) and quantify biomass via crystal violet or XTT assays .
  • Penetration Analysis :
    • Use confocal microscopy with fluorescent probes (e.g., FUN-1) to visualize drug diffusion into biofilm layers.
    • Compare deuterated vs. non-deuterated drug uptake via LC-MS to assess isotopic effects on penetration .
  • Resistance Mechanisms : Overexpress CDR2 efflux pumps or SBE2 Golgi transporters in engineered strains to evaluate resistance pathways .

Q. What statistical approaches address limitations in small-sample caspofungin efficacy studies, such as subgroup analyses with <10 patients?

  • Bayesian Hierarchical Models : Incorporate prior data (e.g., historical cohorts) to improve power in underpowered subgroups .
  • Sensitivity Analyses : Test assumptions (e.g., missing microbiological data as treatment failures) to assess robustness of favorable/unfavorable outcome rates .
  • Meta-Analysis : Pool data from multiple studies (e.g., invasive aspergillosis trials) to evaluate caspofungin’s efficacy in refractory cases .

特性

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIKNQVWKBUSNH-XXPLCQOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H88N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1097.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。